(2S)-2-[(4-fluorophenyl)methyl]pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
(2S)-2-[(4-fluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H14FN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6,11,13H,1-2,7-8H2/t11-/m0/s1 |
InChI Key |
VVKUNLLPKQCGHF-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](NC1)CC2=CC=C(C=C2)F |
Canonical SMILES |
C1CC(NC1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 2s 2 4 Fluorophenyl Methyl Pyrrolidine
Reactions Involving the Pyrrolidine (B122466) Nitrogen
The nitrogen atom in the pyrrolidine ring is a key site for reactivity due to its basicity and nucleophilicity. nih.gov This allows for a range of reactions that modify the structure and properties of the molecule.
The secondary amine of the pyrrolidine can readily undergo N-alkylation with various alkylating agents, such as alkyl halides, in the presence of a base. researchgate.netresearchgate.net This reaction is a common strategy to introduce different substituents on the nitrogen atom, thereby modifying the steric and electronic properties of the molecule. Similarly, N-acylation can be achieved by reacting the pyrrolidine with acylating agents like acyl chlorides or anhydrides. These reactions are fundamental in the synthesis of more complex derivatives.
A general scheme for these reactions is as follows:
N-Alkylation: (2S)-2-[(4-fluorophenyl)methyl]pyrrolidine + R-X → (2S)-1-alkyl-2-[(4-fluorophenyl)methyl]pyrrolidine + HX (where R is an alkyl group and X is a halide)
N-Acylation: this compound + RCOCl → (2S)-1-acyl-2-[(4-fluorophenyl)methyl]pyrrolidine + HCl (where R is an organic group)
These transformations are crucial for creating derivatives with specific properties for various applications, including their use as ligands or in the development of new chemical entities.
Below is a table summarizing representative N-alkylation and N-acylation reactions of pyrrolidine derivatives.
The pyrrolidine scaffold can be a precursor for the synthesis of N-heterocyclic carbenes (NHCs). nih.govbeilstein-journals.org NHCs are a class of stable carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. beilstein-journals.orgrsc.org The synthesis of NHCs from pyrrolidine derivatives typically involves the formation of a corresponding azolium salt, followed by deprotonation to generate the carbene. nih.gov These ligands can coordinate to a variety of metal centers, influencing the catalytic activity and selectivity of the resulting metal complexes.
The general steps for NHC formation are:
Reaction of the pyrrolidine derivative to form a cyclic amidinium salt (azolium salt).
Deprotonation of the azolium salt with a strong base to yield the free NHC.
The resulting NHCs can be used in a variety of catalytic reactions, including cross-coupling and metathesis reactions. beilstein-journals.org
This compound and its derivatives are widely used as organocatalysts, particularly in reactions that proceed through an enamine intermediate. nih.govnih.gov In these catalytic cycles, the secondary amine of the pyrrolidine reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine. researchgate.net This enamine then reacts with an electrophile. Subsequent hydrolysis regenerates the catalyst and yields the functionalized product. researchgate.net
The catalytic cycle can be summarized as follows:
Enamine Formation: The chiral pyrrolidine catalyst reacts with a carbonyl compound to form a chiral enamine.
Nucleophilic Attack: The enamine attacks an electrophile, forming a new carbon-carbon or carbon-heteroatom bond.
Hydrolysis: The resulting iminium ion is hydrolyzed to release the product and regenerate the pyrrolidine catalyst.
This mode of activation is central to many asymmetric transformations, including Michael additions, aldol (B89426) reactions, and α-functionalizations of carbonyl compounds. nih.govnih.gov The stereochemistry of the product is often controlled by the chiral environment provided by the pyrrolidine catalyst.
Reactions at the Chiral Alpha-Carbon (C2)
The C2 carbon of the pyrrolidine ring, being a stereocenter, is a site for stereospecific reactions.
The C2 position can be functionalized through various reactions, and the stereochemical outcome is often influenced by the existing stereocenter. While direct functionalization at this position without affecting the nitrogen can be challenging, modifications are often carried out on precursors to the pyrrolidine ring.
Epimerization studies, which involve the inversion of the stereocenter at C2, are important for understanding the stability of the chiral center and for the synthesis of diastereomeric compounds. Such studies can be influenced by reaction conditions, such as the presence of base or heat. In the context of spirooxindole MDM2 inhibitors, which contain a pyrrolidine core, it has been noted that some analogs can slowly isomerize in solution. acs.org To address this stability issue, new designs have been explored, such as introducing identical substituents at the C2 position of the pyrrolidine ring, which can lead to a rapid and irreversible conversion to a single diastereoisomer. acs.org
Reactions on the Fluorophenyl Moiety
The fluorophenyl group can undergo reactions typical of aromatic rings, although the fluorine substituent can influence the reactivity. Electrophilic aromatic substitution reactions, such as nitration or halogenation, are possible, with the fluorine atom acting as a deactivating but ortho-, para-directing group. However, the electron-withdrawing nature of fluorine can make these reactions more difficult compared to unsubstituted benzene (B151609).
Nucleophilic aromatic substitution, where the fluorine atom is replaced by a nucleophile, can also occur, particularly if there are other electron-withdrawing groups on the ring or under specific reaction conditions.
Below is a table of compounds mentioned in this article.
Aromatic Substitution Reactions
The fluorophenyl ring of this compound is subject to aromatic substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents: the fluorine atom and the pyrrolidin-2-ylmethyl group.
Fluorine: As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons via resonance. However, owing to its high electronegativity, it is strongly deactivating through the inductive effect.
Pyrrolidin-2-ylmethyl Group: This alkyl substituent is an ortho-, para-directing and weakly activating group through an inductive effect.
In electrophilic aromatic substitution (EAS), the substitution pattern is a result of the combined influence of these two groups. The positions ortho to the alkyl group (and meta to the fluorine) are the most likely sites for electrophilic attack.
| Substituent | Type | Directing Effect | Influence on Reactivity |
| -F (Fluoro) | Halogen | Ortho, Para | Deactivating |
| -CH2-Pyrrolidine | Alkyl | Ortho, Para | Activating |
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Stille)
Transition metal-catalyzed cross-coupling reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. umb.edunih.gov The utility of this compound or its derivatives in these reactions primarily involves the C-F bond of the aromatic ring.
The carbon-fluorine bond is the strongest carbon-halogen bond, making aryl fluorides significantly less reactive than their chloro, bromo, and iodo counterparts in traditional palladium-catalyzed coupling reactions like the Suzuki, Stille, and Heck reactions. ustc.edu.cn Oxidative addition of the C-F bond to a low-valent metal center is the challenging, often rate-limiting, step.
However, significant advances in catalyst design have led to the development of systems capable of activating C-F bonds. These typically involve highly electron-rich and sterically hindered phosphine (B1218219) ligands on nickel or palladium catalysts, which facilitate the difficult oxidative addition step. Therefore, under specific catalytic conditions, the fluorophenyl moiety can participate in cross-coupling reactions to form biaryl compounds or introduce new functional groups.
Relative Reactivity of Aryl Halides in Cross-Coupling:
Ar-I > Ar-Br > Ar-Cl >> Ar-F
An alternative strategy involves C-H bond activation, where the pyrrolidine nitrogen can act as a directing group, guiding a transition metal catalyst to selectively functionalize an ortho C-H bond on the aromatic ring.
Electrophilic and Nucleophilic Aromatic Transformations
Electrophilic Transformations: As discussed, the fluorophenyl ring can undergo electrophilic aromatic substitution. Standard reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are possible. sinica.edu.twmasterorganicchemistry.com The reaction conditions would need to overcome the deactivating effect of the fluorine atom. The incoming electrophile would preferentially add to the positions ortho to the activating alkyl group.
Nucleophilic Aromatic Transformations: Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the fluorine atom. masterorganicchemistry.comyoutube.com In contrast to electrophilic substitution, SNAr is facilitated by electron-withdrawing groups ortho or para to the leaving group. youtube.com While the parent molecule lacks strong electron-withdrawing groups, the fluorine atom itself is an excellent leaving group for SNAr compared to other halogens once the initial nucleophilic attack has occurred, due to the high electrophilicity of the carbon it is attached to. youtube.com The reaction typically requires a strong nucleophile and can be promoted by harsh conditions (high temperature and pressure) or through the use of specialized catalysts that activate the C-F bond. nih.gov
| Reaction Type | Attacking Species | Ring Requirement | Role of Fluorine |
| Electrophilic Aromatic Substitution (EAS) | Electrophile | Electron-rich | Deactivating Director |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile | Electron-poor | Activating Leaving Group |
Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine Scaffold
The pyrrolidine ring is a stable five-membered saturated heterocycle. However, it can undergo specific reactions that lead to the opening or expansion of the ring structure.
Ring-Expansion: Ring expansion reactions can be induced by creating a reactive intermediate that facilitates rearrangement. For instance, derivatization of the exocyclic methyl group into a suitable leaving group, analogous to 2-chloromethyl pyrrolidine, could trigger a rearrangement to a 3-substituted piperidine. researchgate.net This type of transformation proceeds through a bicyclic aziridinium (B1262131) or azetidinium ion intermediate, which is then opened by a nucleophile to yield the expanded ring system. researchgate.net
Ring-Opening: Ring-opening of the pyrrolidine scaffold can be achieved through methods like the Hofmann elimination. This process involves exhaustive methylation of the pyrrolidine nitrogen using an excess of methyl iodide to form a quaternary ammonium (B1175870) salt. Subsequent treatment with a strong base, such as silver oxide, induces an E2 elimination, breaking the C-N bond and opening the ring to form an alkene.
Oxidation and Reduction Chemistry
Oxidation Chemistry: The pyrrolidine moiety contains sites susceptible to oxidation, namely the secondary amine nitrogen and the adjacent methylene (B1212753) carbons.
N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Lactam Formation: Oxidation of the C5 position (the carbon adjacent to both the nitrogen and the benzyl (B1604629) group) leads to the formation of a lactam, specifically a pyrrolidin-2-one. This is a common metabolic transformation and can be achieved synthetically using strong oxidizing agents. The formation of 1,5-substituted pyrrolidin-2-ones is a key strategy in medicinal chemistry. mdpi.com Reagents such as chromium(VI) compounds or ruthenium tetroxide are capable of performing this transformation. ucr.edu
Reduction Chemistry: The this compound molecule is fully saturated and does not possess functional groups that are readily reduced. However, its chiral pyrrolidine scaffold is frequently employed in "transformational chemistry" as a catalyst or auxiliary to control the stereochemical outcome of reduction reactions on other molecules. For example, derivatives of this scaffold can be used to direct the stereoselective reduction of ketones to chiral alcohols using reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). leah4sci.com
| Reaction | Reagent Example | Product Type |
| Pyrrolidine Oxidation | RuO4, KMnO4 | Lactam (Pyrrolidin-2-one) |
| Amine Oxidation | H2O2, m-CPBA | N-Oxide |
| Ketone Reduction (as catalyst) | NaBH4, LiAlH4 | Chiral Alcohol |
Stereochemical Investigations and Conformational Analysis
Conformational Dynamics of the Pyrrolidine (B122466) Ring (e.g., Pseudorotation, C-4 exo/endo envelope conformers)
The five-membered pyrrolidine ring is not planar and exhibits significant flexibility through a process known as pseudorotation. This dynamic process involves the out-of-plane motion of the ring atoms, allowing the ring to adopt a continuous series of "envelope" and "twist" conformations with relatively low energy barriers between them. The most stable conformations are typically the envelope forms, where one atom is puckered out of the plane defined by the other four.
In substituted pyrrolidines, such as proline derivatives, the puckering is often described by the position of the C-4 (or Cγ) carbon. This leads to two predominant, low-energy envelope conformers: the C-4 exo (or Cγ-exo) and C-4 endo (or Cγ-endo) puckers. The nomenclature is based on the puckering of the C-4 atom relative to the substituent at C-2.
| Conformer | Description of C-4 Pucker | Orientation of C-2 Substituent | Relative Stability |
|---|---|---|---|
| C-4 exo | C-4 atom is puckered on the opposite side of the C-2 substituent. | Pseudo-equatorial | Generally favored for bulky C-2 substituents to minimize steric interactions. |
| C-4 endo | C-4 atom is puckered on the same side as the C-2 substituent. | Pseudo-axial | Generally disfavored for bulky C-2 substituents due to increased steric strain. |
Influence of (2S)-Stereochemistry on Molecular Recognition and Binding Mode
The absolute configuration at the C-2 position is critical for molecular recognition and the binding of (2S)-2-[(4-fluorophenyl)methyl]pyrrolidine to chiral environments like enzyme active sites or receptors. The (2S)-stereochemistry fixes the (4-fluorophenyl)methyl group in a specific orientation relative to the pyrrolidine ring's nitrogen atom and the rest of the scaffold.
This defined spatial arrangement is the basis of chiral recognition. When interacting with a biological target, the compound must adopt a specific binding pose. The (2S)-enantiomer will present its functional groups—the secondary amine (a hydrogen bond donor and acceptor), the hydrophobic benzyl (B1604629) group, and the polar C-F bond—in a unique three-dimensional pattern. A corresponding chiral binding pocket will have complementary regions that can engage in specific non-covalent interactions:
Hydrogen Bonding: The pyrrolidine N-H group can act as a hydrogen bond donor, while the lone pair on the nitrogen can act as an acceptor.
Hydrophobic and π-Stacking Interactions: The phenyl ring of the substituent can engage in favorable hydrophobic and π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding site.
Fluorine-Specific Interactions: The fluorine atom, being highly electronegative, can alter the electronic properties of the phenyl ring and participate in dipole-dipole or orthogonal multipolar C–F···C=O interactions. researchgate.net While not a strong hydrogen bond acceptor, it can influence the local electrostatic environment.
The (2R)-enantiomer, being a mirror image, would present these groups in a completely different orientation. In most cases, it would not fit optimally into the same chiral binding pocket, leading to significantly weaker binding affinity or a complete lack of biological activity. This stereospecificity is a fundamental principle in pharmacology and catalysis. For instance, studies on related fluorophenyl-containing ligands have shown that their interaction with biological targets can induce local structural rearrangements, highlighting the importance of precise substituent placement for function. nih.gov
Diastereoselective and Enantioselective Transformations Guided by this compound
Chiral pyrrolidine derivatives are widely used as organocatalysts, particularly in transformations involving aldehydes and ketones. nih.gov this compound serves as a valuable precursor for a class of highly effective catalysts, most notably diarylprolinol silyl (B83357) ethers.
The general catalytic cycle involves the reaction of the pyrrolidine's secondary amine with a carbonyl compound (e.g., an aldehyde) to form a nucleophilic enamine or an electrophilic iminium ion intermediate. The stereochemical outcome of the subsequent reaction is dictated by the bulky C-2 substituent. The (4-fluorophenyl)methyl group acts as a stereodirecting element, effectively shielding one face of the reactive intermediate. This steric hindrance forces the incoming reagent to attack from the less hindered face, resulting in the preferential formation of one enantiomer or diastereomer.
| Reaction Type | Intermediate | Role of C-2 Substituent | Typical Substrates |
|---|---|---|---|
| Michael Addition | Enamine | Shields one face of the enamine, directing the approach of the Michael acceptor. | Aldehydes/ketones and nitroalkenes. |
| Aldol (B89426) Reaction | Enamine | Controls the facial selectivity of the enamine's attack on an aldehyde. | Ketones and aldehydes. |
| Mannich Reaction | Enamine | Directs the diastereoselective and enantioselective addition to an imine. | Aldehydes, ketones, and imines. |
| Diels-Alder Reaction | Iminium Ion | Lowers the LUMO of the α,β-unsaturated carbonyl and blocks one face from the diene. | α,β-Unsaturated aldehydes and dienes. |
The efficiency and selectivity of these transformations are highly dependent on the nature of the C-2 substituent. The (4-fluorophenyl)methyl group provides the necessary steric bulk to ensure high levels of asymmetric induction, making its (2S)-pyrrolidine precursor a key building block in the field of organocatalysis. nih.govua.es
Stereochemical Stability and Chirality Transfer in Reactions
The utility of a chiral compound in asymmetric synthesis depends on its stereochemical stability. The stereocenter at the C-2 position of this compound is a sp³-hybridized carbon atom, which is configurationally stable under typical reaction conditions. Racemization or epimerization at this center would require cleavage of the C2-N or C2-C bond, a process that demands high energy and is not observed under normal synthetic transformations. The stability of fluorinated pyrrolidine derivatives can be further enhanced depending on the substitution pattern. beilstein-journals.orgbeilstein-journals.org
Chirality transfer is the process by which the stereochemical information from a chiral molecule (like a catalyst or auxiliary) is imparted to a new molecule created in a chemical reaction. This compound and its derivatives excel in this role.
As a Chiral Catalyst: As described in the previous section, the catalyst enters a reaction cycle, facilitates the formation of a new chiral product, and is then regenerated unchanged. The chirality of the product is a direct consequence of the catalyst's chirality.
As a Chiral Auxiliary: The pyrrolidine can be temporarily attached to a prochiral substrate. The attached auxiliary then directs the stereoselective attack of a reagent. After the reaction, the auxiliary is cleaved, leaving behind an enantiomerically enriched product.
In both applications, the stable, well-defined stereochemistry of the C-2 center is faithfully transferred to the products, demonstrating the compound's effectiveness as a source of chirality in asymmetric synthesis. nih.gov
Impact of Substituents (e.g., Fluorine) on Conformational Bias (e.g., Fluorine gauche effect, Generalized Anomeric Effect)
Stereoelectronic effects play a crucial role in dictating the conformational preferences of substituted pyrrolidine rings. The fluorine gauche effect and the generalized anomeric effect are particularly significant when fluorine is substituted directly onto the pyrrolidine ring.
Fluorine Gauche Effect: This effect describes the tendency of a fluorine atom to prefer a gauche rather than anti conformation relative to an adjacent electronegative atom or electron-withdrawing group. This preference is often attributed to stabilizing hyperconjugative interactions (e.g., σCH→σ*CF). beilstein-journals.org
Generalized Anomeric Effect: This effect involves the delocalization of electron density from the nitrogen lone pair (nN) into the antibonding orbital of an adjacent C-F bond (σCF). This nN→σCF interaction is stabilizing and strongly influences the ring pucker, imparting a significant conformational bias. beilstein-journals.orgnih.gov
It is critical to note that in This compound , the fluorine atom is attached to the phenyl ring, not directly to the pyrrolidine ring. Therefore, the classical fluorine gauche and anomeric effects, which rely on a vicinal (1,2-) or α- (to nitrogen) relationship, are not applicable in this context.
The impact of the remote 4-fluoro substituent is more subtle and primarily electronic in nature.
Inductive Effect: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing effect through the sigma bonds (–I effect). This reduces the electron density of the phenyl ring.
Mesomeric Effect: The fluorine lone pairs can donate electron density to the aromatic system (+M effect), but for halogens, the inductive effect typically dominates.
Influence on Non-Covalent Interactions: The C-F bond dipole and the modified quadrupole moment of the fluorinated phenyl ring can influence cation-π and π-π stacking interactions with other molecules, which can be a critical factor in molecular recognition and binding affinity. researchgate.net
While the remote fluorine does not control the pyrrolidine ring pucker via gauche or anomeric effects, its electronic influence on the arylmethyl substituent can fine-tune the interactions of the molecule in a chiral environment, thereby impacting its efficacy in recognition and catalysis.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of (2S)-2-[(4-fluorophenyl)methyl]pyrrolidine.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be utilized to determine its optimized molecular geometry. ajchem-a.comresearchgate.net This process identifies the lowest energy arrangement of the atoms, providing accurate bond lengths and angles. Such calculations are crucial for understanding the molecule's three-dimensional shape and steric properties. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be thoroughly characterized, offering a foundation for understanding its chemical behavior. researchgate.net
HOMO-LUMO Analysis and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.comaimspress.commdpi.com A large energy gap suggests high stability and low reactivity, whereas a smaller gap indicates a higher propensity to engage in chemical reactions. For this compound, the HOMO is likely localized on the electron-rich pyrrolidine (B122466) ring and the phenyl group, while the LUMO may be distributed over the aromatic system. Analysis of these orbitals helps in predicting the sites susceptible to electrophilic and nucleophilic attack. ajchem-a.com
| Parameter | Description | Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. |
Molecular Dynamics (MD) Simulations and Conformational Searching
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and dynamic behavior. researchgate.net The pyrrolidine ring is known to adopt various puckered conformations, such as envelope and twist forms. nih.gov MD simulations, in conjunction with conformational searching algorithms, can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the reaction pathway and determine the activation energies for different steps. researchgate.net For reactions involving this compound, such as its synthesis or its interaction with other molecules, computational modeling can provide a detailed, atomistic understanding of the underlying mechanism. This knowledge can be used to optimize reaction conditions and to design more efficient synthetic routes.
In Silico Screening and Ligand-Based Drug Design
No specific studies detailing the use of this compound in in silico screening campaigns or as a scaffold in ligand-based drug design were identified. While computational methods like QSAR (Quantitative Structure-Activity Relationship), pharmacophore modeling, and molecular docking are frequently applied to various classes of pyrrolidine derivatives to identify novel inhibitors for targets such as dipeptidyl peptidase-IV (DPP-4) and Glycine Transporter Type 1 (GlyT1), research explicitly documenting these processes for this compound is not present in the available data. arabjchem.orgresearchgate.netnih.govnih.gov
General approaches in the field often involve screening large libraries of compounds against a biological target to predict binding affinity and mode of interaction. Ligand-based methods, conversely, rely on the knowledge of known active molecules to build models that can predict the activity of new, untested compounds. nih.govnih.gov However, the application of these techniques to the specific molecule has not been detailed in the retrieved scientific literature.
Free Energy Landscape Analysis for Thermodynamic Stability
There is no available research that specifically conducts a free energy landscape (FEL) analysis to determine the thermodynamic stability of this compound. FEL analysis, often derived from molecular dynamics (MD) simulations, is a powerful computational tool used to explore the conformational space of a molecule or a biomolecular complex. rsc.org It helps in identifying the most stable states (lowest free energy) and the energy barriers between different conformations. nih.govnih.gov
Studies on other complex systems, such as protein-ligand binding, utilize FEL to understand the thermodynamics and kinetics of these interactions. rsc.orgnih.gov However, such detailed thermodynamic stability and conformational analysis for the isolated compound this compound is not documented in the reviewed sources.
Applications in Organic Synthesis and Catalysis
Asymmetric Catalysis Utilizing (2S)-2-[(4-fluorophenyl)methyl]pyrrolidine as a Ligand or Organocatalyst
The utility of chiral pyrrolidine (B122466) derivatives as organocatalysts is well-established, particularly in reactions proceeding through enamine or iminium ion intermediates. The stereochemistry at the C2 position effectively dictates the facial selectivity of approaching electrophiles or nucleophiles. While the general class of 2-substituted pyrrolidines is extensively studied, detailed research findings specifically employing this compound as a catalyst are not extensively documented in publicly available literature. The following sections discuss the potential applications based on the known reactivity of analogous pyrrolidine-based catalysts.
Enantioselective C-C Bond Forming Reactions (e.g., Aldol (B89426) Reactions)
Chiral pyrrolidine derivatives are famously used to catalyze asymmetric aldol reactions. mdpi.com These reactions typically proceed via the formation of a chiral enamine between the catalyst and a ketone donor, which then reacts with an aldehyde acceptor. The substituent at the C2 position of the pyrrolidine ring plays a crucial role in creating a sterically hindered environment that directs the approach of the aldehyde, thereby controlling the stereochemical outcome of the reaction.
While specific data for this compound is not available, research on analogous prolinamide catalysts demonstrates that modifications of the substituent at the 2-position significantly influence both reactivity and stereoselectivity. For instance, various N-prolyl sulfinamides and phthalimido-prolinamides have been shown to be effective in aldol reactions, affording products with varying degrees of success. mdpi.com The presence of the (4-fluorophenyl)methyl group would be expected to exert a specific steric and electronic influence on the transition state, though quantitative data on yields and enantiomeric excesses for this particular catalyst remain to be reported.
Asymmetric Hydrogenation and Transfer Hydrogenation
In the realm of asymmetric hydrogenation and transfer hydrogenation, chiral pyrrolidine derivatives are more commonly employed as ligands for transition metal catalysts (e.g., Ruthenium, Iridium) rather than as standalone organocatalysts. nih.gov These ligands coordinate to the metal center, creating a chiral environment that enables the enantioselective reduction of prochiral substrates like ketones, imines, and olefins.
A study on ligands incorporating both an oxazoline (B21484) and a pyrrolidine unit for the asymmetric transfer hydrogenation of acetophenone (B1666503) found that catalysts derived from [Ru(p-cymene)Cl2]2 gave the highest enantioselectivities. nih.gov Although this study did not use the specific 4-fluorophenylmethyl substituent, it highlights the potential for pyrrolidine-based structures to serve as effective chiral ligands. The electronic properties of the fluorinated phenyl group in this compound could modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity. However, specific studies detailing the performance of ligands derived from this compound are needed to confirm this potential.
Nucleophilic Addition Reactions
This compound can act as a nucleophilic catalyst, for instance, in promoting Michael additions. The secondary amine can activate aldehydes or ketones to form enamines, which then undergo conjugate addition to α,β-unsaturated compounds. The stereochemistry is controlled by the chiral catalyst, which shields one face of the enamine intermediate.
Research on cis-2,5-disubstituted pyrrolidine organocatalysts has demonstrated excellent yields and enantioselectivities (up to >99% ee) in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org While this highlights the potential of the pyrrolidine scaffold, the specific efficacy of the (4-fluorophenyl)methyl derivative in such nucleophilic additions has not been detailed in the available literature.
Brønsted Acid and Lewis Acid Catalysis
The pyrrolidine nitrogen in this compound is basic and can act as a Brønsted base. When protonated, it can form a chiral ammonium (B1175870) salt, which can function as a Brønsted acid catalyst. Such catalysts are known to promote a variety of enantioselective reactions. Furthermore, the nitrogen atom can coordinate to Lewis acids, and the resulting complex can act as a chiral Lewis acid catalyst. This dual catalytic capability is a hallmark of many pyrrolidine-based organocatalysts. However, specific applications of this compound in Brønsted or Lewis acid catalysis are not well-documented.
Role as a Chiral Building Block in Complex Molecule Synthesis
Chiral pyrrolidines are invaluable building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. unibo.it Their rigid, stereochemically defined structure allows for the controlled introduction of chirality into a target molecule. This compound serves as a versatile chiral synthon, providing a pyrrolidine ring with a defined stereocenter at the 2-position.
The synthesis of various pyrrolidine-containing drugs often starts from chiral precursors like proline or its derivatives. mdpi.com The (4-fluorophenyl)methyl group can be a key structural element or a precursor that can be further modified. The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Construction of Natural Product Analogues
The pyrrolidine ring is a core structural motif in numerous alkaloids and other natural products. nih.gov The synthesis of analogues of these natural products is a common strategy in drug discovery to improve their pharmacological properties or to explore structure-activity relationships. This compound can be used as a starting material to generate fluorinated analogues of natural products.
For example, the synthesis of fluorinated indolizidinone derivatives, which are analogues of indolizidine alkaloids, has been achieved using chiral pyrrolidine precursors. nih.gov While this specific study did not start from this compound, it illustrates a general and powerful strategy where such a building block could be employed. The fluorinated phenyl group would be incorporated into the final structure, potentially leading to novel biological activities. The general approach often involves the elaboration of the substituent at the 2-position and subsequent cyclization reactions to form the desired polycyclic systems.
The following table summarizes the key applications and potential roles of this compound based on the reactivity of analogous compounds.
| Application Area | Role of this compound | Reaction Type | Reported Findings for Analogous Compounds |
| Asymmetric Catalysis | Organocatalyst or Ligand | Enantioselective C-C Bond Formation (e.g., Aldol) | High yields and enantioselectivities are achievable with various 2-substituted pyrrolidine derivatives. mdpi.com |
| Ligand for Transition Metals | Asymmetric Hydrogenation/Transfer Hydrogenation | Pyrrolidine-oxazoline ligands show good enantioselectivity with Ru catalysts. nih.gov | |
| Organocatalyst | Nucleophilic Addition (e.g., Michael Addition) | cis-2,5-disubstituted pyrrolidines achieve up to >99% ee. rsc.org | |
| Organocatalyst | Brønsted/Lewis Acid Catalysis | General capability of pyrrolidine derivatives, but specific data is lacking. | |
| Chiral Building Block | Chiral Synthon | Synthesis of Complex Molecules | Used in the synthesis of pharmaceuticals containing the pyrrolidine core. mdpi.com |
| Chiral Synthon | Synthesis of Natural Product Analogues | Strategy demonstrated for fluorinated indolizidinone derivatives from other chiral pyrrolidines. nih.gov |
Synthesis of Chiral Amine Derivatives
The this compound core is a foundational element for the synthesis of more complex chiral amine derivatives. nih.govmdpi.com The inherent chirality of the pyrrolidine ring is transferred to new molecules, making it an essential tool in stereoselective synthesis. mdpi.com The secondary amine of the pyrrolidine ring provides a reactive site for various chemical transformations, allowing for the construction of a diverse library of chiral compounds.
Key synthetic modifications to produce novel chiral amine derivatives include:
N-Alkylation and N-Arylation: The nitrogen atom can be readily functionalized through reactions with alkyl halides, aryl halides, or other electrophiles. This introduces new substituents and can significantly alter the steric and electronic properties of the molecule, leading to derivatives with tailored functionalities.
N-Acylation: Reaction with acyl chlorides or anhydrides yields chiral amides. These amides can be stable final products or serve as intermediates for further transformations. For instance, prolinamide derivatives are a well-established class of organocatalysts. nih.gov
Reductive Amination: The secondary amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced to yield a more complex tertiary amine. This method is highly effective for building larger molecular frameworks. nih.gov
Modification of the Aromatic Ring: The 4-fluorophenyl group can also be a site for further functionalization, such as electrophilic aromatic substitution, allowing for the introduction of additional groups that can influence the molecule's biological activity or catalytic properties.
These derivatization strategies enable chemists to use this compound as a chiral template to generate a multitude of new chiral amines with potential applications in medicinal chemistry and catalysis. nih.gov The table below presents examples of reactions used to create diverse pyrrolidine derivatives from related starting materials, illustrating the synthetic pathways applicable to this compound.
| Starting Material | Reagents and Conditions | Product | Application Area |
| (S)-Prolinol | Carboxylic acid, condensing agent | Avanafil precursor | Pharmaceutical Synthesis mdpi.com |
| N-protected Proline | 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(2-bromoethanone) | Bis-ketoester intermediate | Antiviral Drug Synthesis (Daclatasvir) mdpi.com |
| Pyrrolidine derivative | 2,3-dichloro-6-methoxyquinoxaline, Cs₂CO₃ | Grazoprevir precursor | Antiviral Drug Synthesis mdpi.com |
| Aldehyde | Reductive amination, hydrogenolysis, sulfonylation | NHTf-substituted pyrrolidine | Organocatalyst Development nih.govunibo.it |
Development of Chiral Auxiliaries and Reagents
The pyrrolidine scaffold is a cornerstone in the field of asymmetric catalysis, largely due to the success of proline and its derivatives as organocatalysts. nih.govunibo.it this compound can be elaborated into sophisticated chiral auxiliaries and reagents that guide the stereochemical outcome of chemical reactions. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.
The development of such reagents from the title compound typically involves the introduction of a second functional group that can interact with the substrates, often through hydrogen bonding or steric hindrance. This bifunctional approach is key to creating a well-defined chiral environment around the reacting molecules.
Strategies for developing chiral auxiliaries and reagents:
Synthesis of Prolinamide-type Catalysts: By acylating the pyrrolidine nitrogen with a chiral amino acid or another chiral carboxylic acid, a prolinamide is formed. This structure combines the pyrrolidine's stereocenter with another chiral unit, often containing a hydrogen-bond donor group (e.g., -NH or -OH), which is crucial for activating and orienting the substrate. nih.gov
Introduction of Lewis Basic or Acidic Sites: Functional groups capable of acting as Lewis bases (e.g., pyridine, imidazole) or facilitating Lewis acid coordination can be attached to the pyrrolidine scaffold. This creates a multifunctional catalyst that can activate both the nucleophile and the electrophile in a reaction.
Attachment to Solid Supports: To facilitate catalyst recovery and reuse, the chiral pyrrolidine unit can be immobilized on a solid support, such as a polymer or silica (B1680970) gel. This heterogenization is a key step toward developing more sustainable and industrially viable catalytic processes. nih.gov
The table below summarizes different types of chiral auxiliaries and reagents derived from the pyrrolidine framework.
| Pyrrolidine Precursor | Modification | Type of Auxiliary/Reagent | Typical Application |
| L-proline | Coupling with chiral amino alcohols | Bifunctional prolinamide organocatalyst | Asymmetric aldol reactions nih.gov |
| Pyrrolidine aldehydes | Coupling with N-Boc-D-proline | Dipeptide-like catalyst | Asymmetric nitro-Michael reactions nih.gov |
| (S)-1-Phenylethylamine | Reaction with dicarboxylic acids | Chiral nitrogen donor and auxiliary | Synthesis of chiral azetidines rsc.org |
| L-proline | Reaction with 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine | Chiral derivatization reagent (CDR) | Enantioseparation of chiral amines nih.gov |
Applications in Material Science (as a building block for novel materials)
The use of chiral building blocks in material science is a growing field, as the incorporation of stereochemically defined units can impart unique properties to the resulting materials, such as chiroptical activity or the ability to perform enantioselective separations and catalysis. This compound, with its robust chiral structure, is a candidate for creating such advanced materials.
A key application lies in the synthesis of chiral hybrid organic-inorganic materials . nih.gov In this approach, the chiral pyrrolidine derivative is chemically modified to be incorporated into an inorganic network, such as silica. The process generally involves these steps:
Functionalization of the Building Block: The pyrrolidine derivative is functionalized with reactive groups that can co-polymerize with the inorganic precursors. Typically, silyl (B83357) groups (e.g., trialkoxysilanes) are attached to the organic molecule. This creates a "bis-silylated precursor."
Sol-Gel Process: The functionalized chiral precursor is then mixed with an inorganic precursor, such as tetraethyl orthosilicate (B98303) (TEOS), in a solvent. Through a sol-gel process, which involves hydrolysis and condensation reactions, a solid three-dimensional network is formed.
Material Formation: The organic chiral units become covalently bonded and homogeneously distributed throughout the resulting siliceous framework. This creates a mesoporous material that is both structurally robust and chirally active. nih.gov
These chiral hybrid materials have several potential applications:
Heterogeneous Asymmetric Catalysis: The embedded chiral pyrrolidine units can act as catalytic sites, allowing for reactions to be carried out in a solid phase. This simplifies product purification and catalyst recycling. nih.gov
Chiral Stationary Phases: The materials can be used in chromatography columns for the enantioselective separation of racemic mixtures.
Chiral Sensors: The interaction of the chiral material with other chiral molecules could be used to develop sensors capable of distinguishing between enantiomers.
The development of these novel materials from pyrrolidine-based building blocks highlights the expanding role of asymmetric synthesis beyond traditional organic chemistry and into the realm of materials science. nih.gov
| Material Type | Chiral Building Block | Synthesis Method | Potential Application |
| Chiral Mesoporous Hybrid Material | Bis-silylated pyrrolidine derivative | Fluoride-mediated sol-gel process | Heterogeneous asymmetric catalysis nih.gov |
| Polymer-Supported Organocatalyst | Chiral pyrrolidine monomer | Grafting onto a polymer support | Michael addition reactions nih.gov |
| Metal-Organic Frameworks (MOFs) | Pyrrolidine-based ligands | Self-assembly with metal ions | Asymmetric photocatalysis researchgate.net |
Molecular Basis of Biological Interactions and Target Modulation
Role as a Privileged Scaffold in Drug Discovery and Medicinal Chemistry
The (2S)-2-[(4-fluorophenyl)methyl]pyrrolidine moiety is a quintessential example of a privileged scaffold in medicinal chemistry. researchgate.net Privileged scaffolds are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a foundation for the development of a diverse range of therapeutic agents. nih.gov The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is particularly valued for its versatility. researchgate.netnih.gov
The significance of the pyrrolidine scaffold is enhanced by several key features:
Efficient Exploration of Pharmacophore Space : The sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional arrangement of substituents, enabling a more thorough exploration of the chemical space required for biological activity. researchgate.netnih.gov
Increased Three-Dimensional Coverage : The non-planar, puckered conformation of the pyrrolidine ring, a phenomenon known as "pseudorotation," provides an increased three-dimensional structure, which can lead to enhanced binding affinity and selectivity. researchgate.netnih.gov
The incorporation of a 4-fluorophenylmethyl group at the 2-position of the pyrrolidine ring further enhances its drug-like properties. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and it can also participate in specific interactions with target proteins, such as hydrogen bonding and dipole-dipole interactions. This combination of a versatile heterocyclic core and a strategically substituted aromatic side chain makes this compound a highly valuable starting point for the design of novel bioactive compounds.
Ligand-Target Binding Studies
The this compound scaffold has been integral to the development of inhibitors and modulators for a wide array of biological targets. Its structural features facilitate specific binding interactions, leading to the modulation of enzyme activity and receptor signaling.
Derivatives of this compound have demonstrated a broad range of binding affinities and selectivities across different target classes. For instance, in the context of dipeptidyl peptidase IV (DPP-IV) inhibitors, the incorporation of a cyanopyrrolidine moiety, a related structure, has been a key strategy in achieving high potency. nih.gov Certain DPP-IV inhibitors based on this scaffold exhibit half-maximal inhibitory concentration (IC₅₀) values in the nanomolar range, coupled with excellent selectivity over other closely related proteases like DPP-II, DPP8, DPP9, and fibroblast activation protein (FAP). researchgate.net This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of a drug candidate.
Similarly, in the development of inhibitors for Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein, fragment-based screening and structure-based design have led to the discovery of potent inhibitors. By merging chemical fragments that bind to different sites on Mcl-1, lead compounds with dissociation constants (Kd) of less than 100 nM have been identified, demonstrating high selectivity for Mcl-1 over other Bcl-2 family members like Bcl-xL and Bcl-2. nih.gov
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the this compound scaffold influence its biological activity. These studies provide insights into the key molecular interactions that govern ligand-target binding.
For example, in the development of MDM2 inhibitors, extensive SAR studies on spirooxindoles containing a pyrrolidine core have been conducted. acs.org Modifications at various sites of the molecule have revealed that hydrophobic groups, such as a cyclohexyl or a 4,4'-dimethylcyclohexyl group, at specific positions on the pyrrolidine ring are highly desirable for achieving strong binding affinity to MDM2. acs.org Conversely, the introduction of polar groups, like a 4-piperidinyl group, can lead to a significant loss of binding affinity. acs.org The strategic placement of fluorine atoms has also been explored to modulate properties like lipophilicity. acs.org
In the context of equilibrative nucleoside transporter (ENT) inhibitors, SAR studies of analogues of a compound containing a (4-(2-fluorophenyl)piperazin-1-yl)methyl moiety have shown that the presence and position of the halogen substituent on the phenyl ring are essential for inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk Replacement of a naphthalene (B1677914) moiety with a benzene (B151609) ring was found to abolish inhibitory activity, highlighting the importance of this aromatic system for target engagement. frontiersin.orgpolyu.edu.hk
The versatility of the this compound scaffold has enabled the targeting of a diverse range of proteins implicated in various diseases.
Protease Inhibitors : The pyrrolidine scaffold is a key component of inhibitors targeting proteases such as Dipeptidyl Peptidase-IV (DPP-IV) , an enzyme involved in glucose metabolism. nih.govnih.gov DPP-IV inhibitors are a class of oral medications used for the treatment of type 2 diabetes. nih.govdrugs.comyoutube.com
Kinase Modulators : Derivatives of this scaffold have been investigated as modulators of kinases like Casein Kinase 1 (CK1) . CK1 isoforms are implicated in various cellular processes, and their dysregulation has been linked to diseases such as Alzheimer's disease and cancer. nih.govnih.gov
Urease Inhibitors : The pyrrolidine core has been incorporated into molecules designed to inhibit urease , a nickel-dependent enzyme involved in bacterial infections and nitrogen loss in agriculture. google.comnih.govnih.govresearchgate.netgoogle.com
DNA Gyrase and Topoisomerase IV : Pyrrolidine derivatives have been synthesized and evaluated for their antibacterial activity through the inhibition of DNA gyrase and topoisomerase IV , essential enzymes for bacterial DNA replication. nih.govresearchgate.netnih.govresearchgate.netnih.gov
Mcl-1 Protein : The scaffold is present in inhibitors of the Mcl-1 protein , an anti-apoptotic member of the Bcl-2 family that is overexpressed in many cancers. nih.govnih.govmdpi.comgoogle.com
CXCR4 Chemokine Receptor : The C-X-C chemokine receptor type 4 (CXCR4 ) is another important target. Antagonists of this receptor, which can be based on pyrrolidine-containing structures, are being explored for their potential in cancer therapy and stem cell mobilization. nih.govnih.govmdpi.com
RORγt : The Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt ) is a key transcription factor in the differentiation of Th17 cells, which are involved in autoimmune diseases. Small molecule antagonists of RORγt often feature heterocyclic scaffolds. nih.govnih.gov
The following table summarizes the inhibitory activities of various compounds containing pyrrolidine-related scaffolds against their respective targets.
| Target Enzyme/Protein | Compound/Derivative Class | IC₅₀ / Kᵢ / Kₐ | Reference |
| Dipeptidyl Peptidase IV (DPP-IV) | (2S,4S)-1-[2-(1,1-Dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile | <100 nM | researchgate.net |
| Mcl-1 | Merged Fragment-Based Lead Compounds | <100 nM (Kₐ) | nih.gov |
| Casein Kinase 1δ (CK1δ) | SR-2364 (3-fluorophenyl analog) | 57 nM | nih.gov |
| Urease | (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid (Captopril) | 16.6 ± 1.52 µM | google.com |
| E. coli DNA Gyrase | 1,2,4-Oxadiazole Pyrrolidine Derivative (22c) | 120 ± 10 nM | nih.gov |
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a crucial tool in modern drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. The this compound scaffold, with its well-defined stereochemistry and conformational flexibility, serves as an excellent template for pharmacophore-based ligand design.
The design of potent and selective inhibitors often begins with the identification of a pharmacophore model based on known active compounds or the structure of the target's binding site. The pyrrolidine ring can be strategically functionalized to present key pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings, in a spatially precise manner. For example, in the design of DPP-IV inhibitors, the cyanopyrrolidine moiety often serves as a key pharmacophoric element that interacts with specific residues in the enzyme's active site. nih.gov
Insights into Molecular Recognition and Stereospecificity of Biological Activity
The biological activity of chiral molecules is often highly dependent on their stereochemistry, as stereoisomers can exhibit different binding affinities and efficacies for their biological targets. The this compound scaffold possesses a defined stereocenter at the 2-position of the pyrrolidine ring, which plays a critical role in molecular recognition.
The specific spatial orientation of the 4-fluorophenylmethyl substituent is crucial for optimal interaction with the target protein. This stereospecificity arises from the fact that biological macromolecules, such as enzymes and receptors, are themselves chiral and create a chiral binding environment. The (2S)-enantiomer may fit snugly into a binding pocket, allowing for favorable van der Waals, hydrophobic, and electrostatic interactions, while the (2R)-enantiomer may experience steric clashes or be unable to form key interactions, resulting in significantly lower or no biological activity.
Influence of Fluorine Substitution on Molecular Interactions and Bioactivity
The introduction of a fluorine atom onto the phenyl ring of the benzyl (B1604629) substituent in this compound has profound implications for its molecular properties and subsequent biological activity. This strategic fluorination influences metabolic stability, lipophilicity, and electronic effects, which are critical parameters in medicinal chemistry.
Metabolic Stability: Fluorine substitution is a widely employed strategy to enhance the metabolic stability of drug candidates. The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes compared to a carbon-hydrogen bond. This modification can block potential sites of oxidation on the aromatic ring, thereby increasing the compound's half-life and bioavailability. While direct metabolic data for this compound is not extensively documented in publicly available research, the principle of using fluorination to improve metabolic stability is a well-established concept in drug design.
Lipophilicity: Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. acdlabs.com The effect of fluorine substitution on lipophilicity can be complex and context-dependent. researchgate.net Generally, replacing a hydrogen atom with a fluorine atom increases the lipophilicity of a molecule. researchgate.net However, in some contexts, particularly with multiple fluorine substitutions, lipophilicity can decrease. researchgate.net The precise impact on this compound would require experimental determination, but the 4-fluoro substitution is anticipated to modulate its ability to cross biological membranes.
Electronic Effects: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect on the phenyl ring. This electronic perturbation can influence the molecule's interaction with biological targets. For instance, it can alter the pKa of the pyrrolidine nitrogen, affecting its ionization state at physiological pH. nih.gov Furthermore, the electronic nature of the fluorinated ring can modulate non-covalent interactions, such as π-π stacking or cation-π interactions, with amino acid residues in a protein's binding pocket. Studies on fluorinated pyrrolidines have shown that stereoelectronic effects can induce specific conformational preferences in the pyrrolidine ring, which in turn can significantly impact biological roles and interactions with target proteins. beilstein-journals.org
| Molecular Property | Influence of 4-Fluoro Substitution | Potential Consequence for Bioactivity |
|---|---|---|
| Metabolic Stability | Increases due to the strength of the C-F bond, blocking metabolic oxidation. | Enhanced in vivo half-life and overall exposure. |
| Lipophilicity (logP/logD) | Generally increases, affecting membrane permeability and solubility. acdlabs.comresearchgate.net | Modulated absorption, distribution, and ability to cross the blood-brain barrier. |
| Electronic Effects | Strong electron-withdrawing effect on the phenyl ring; can influence pKa and ring conformation. nih.govbeilstein-journals.org | Altered binding affinity and selectivity for biological targets through modified non-covalent interactions. beilstein-journals.org |
Mechanism of Action Studies at the Cellular/Biomolecular Level
While direct mechanistic studies on this compound are limited, research on structurally related compounds provides a strong basis for its potential mechanisms of action across various therapeutic areas. The core structure is a versatile scaffold found in compounds with diverse biological activities. nih.gov
Induction of Apoptosis and Inhibition of Proliferation: Several pyrrolidine derivatives containing a fluorophenyl moiety have been investigated as anticancer agents. A key mechanism identified is the induction of apoptosis (programmed cell death). For instance, complex spiro-oxindole pyrrolidine derivatives featuring a chloro-fluorophenyl group have been shown to function as inhibitors of the Murine Double Minute 2 (MDM2)-p53 interaction. By disrupting this interaction, these compounds can reactivate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, studies on 1-benzyl-pyrrolidine-3-ol analogues have demonstrated their ability to induce apoptosis in human leukemia (HL-60) cells by targeting and activating caspase-3, a critical executioner enzyme in the apoptotic cascade. monash.edu These findings suggest that this compound could potentially inhibit cancer cell proliferation by inducing apoptosis.
Modulation of Neurotransmitter Levels: The pyrrolidine scaffold is a common feature in centrally active compounds. Analogues of this compound have been shown to modulate neurotransmitter systems. For example, certain substituted benzamide (B126) derivatives with a pyrrolidinyl-methyl core structure act as high-affinity antagonists for D2 and D3 dopamine (B1211576) receptors. nih.gov Other pyrrolidine-based compounds have been identified as selective inhibitors of glutamate (B1630785) uptake, thereby modulating glutamatergic neurotransmission. nih.gov Given these precedents, it is plausible that this compound or its derivatives could interact with various neurotransmitter receptors or transporters, thereby affecting neurotransmitter levels in the central nervous system.
Inhibition of Inflammatory Pathways: While direct evidence for the anti-inflammatory activity of this compound is not readily available, the broader class of pyrrolidine derivatives has been explored for such properties. The modulation of pathways involved in inflammation is a recognized activity for some compounds containing this scaffold.
Targeting Fungal Kinases: The pyrrolidine ring is present in some antifungal agents. nih.gov The mechanism of action for some antifungal compounds involves the inhibition of essential fungal enzymes, such as kinases, which are crucial for fungal growth and survival. nih.gov While specific studies targeting fungal kinases with this compound have not been identified, the structural motif is considered a viable starting point for the development of novel antifungal agents. Natural alkaloids containing the pyrrolidine ring, such as anisomycin, are known to inhibit protein synthesis and possess antifungal properties. nih.gov
| Mechanism of Action | Biomolecular Target/Pathway (Based on Analogs) | Potential Therapeutic Application |
|---|---|---|
| Induction of Apoptosis / Inhibition of Proliferation | MDM2-p53 protein-protein interaction; Caspase-3 activation. monash.edu | Oncology |
| Modulation of Neurotransmitter Levels | Dopamine D2/D3 receptors; Glutamate transporters. nih.govnih.gov | Neurological and Psychiatric Disorders |
| Inhibition of Inflammatory Pathways | Various inflammatory mediators (less defined for this specific structure). | Inflammatory Diseases |
| Targeting Fungal Kinases | Essential fungal kinases; Protein synthesis. nih.govnih.gov | Infectious Diseases (Antifungal) |
Analytical and Spectroscopic Characterization in Context of Structural Elucidation or Reaction Monitoring
Advanced Spectroscopic Techniques for Stereochemical Assignment
Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is critical for chiral molecules. Advanced spectroscopic methods are indispensable for assigning the absolute configuration of stereocenters and understanding the molecule's conformational dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR, Dynamic NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For (2S)-2-[(4-fluorophenyl)methyl]pyrrolidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecular framework.
¹H NMR spectroscopy identifies the chemical environment of hydrogen atoms. The spectrum of this compound would show distinct signals for the protons on the pyrrolidine (B122466) ring, the benzylic methylene (B1212753) bridge, and the 4-fluorophenyl group. The diastereotopic nature of the benzylic protons and the protons on the pyrrolidine ring adjacent to the stereocenter results in complex splitting patterns, which can be resolved using two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy).
¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would display unique resonances for each carbon atom, including the four distinct carbons of the pyrrolidine ring, the benzylic carbon, and the carbons of the fluorophenyl ring. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF).
¹⁹F NMR is particularly useful for fluorine-containing compounds. A single resonance would be expected for the fluorine atom in the 4-position of the phenyl ring, and its chemical shift provides information about the electronic environment.
2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton and carbon signals, confirming the connectivity of the entire molecule.
Dynamic NMR could be employed to study conformational changes, such as the puckering of the pyrrolidine ring, by analyzing spectral changes over a range of temperatures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyrrolidine C2-H | ~3.0-3.2 | ~60-65 |
| Pyrrolidine C3-H₂ | ~1.6-1.9 | ~28-32 |
| Pyrrolidine C4-H₂ | ~1.4-1.7 | ~24-28 |
| Pyrrolidine C5-H₂ | ~2.8-3.1 | ~45-50 |
| Benzylic CH₂ | ~2.5-3.0 (diastereotopic) | ~40-45 |
| Aromatic C1'-H | - | ~135-140 |
| Aromatic C2'/C6'-H | ~7.1-7.3 | ~130-132 (d, ³JCF) |
| Aromatic C3'/C5'-H | ~6.9-7.1 | ~115-117 (d, ²JCF) |
| Aromatic C4'-F | - | ~160-165 (d, ¹JCF) |
Note: These are estimated values based on analogous compounds. Actual experimental values may vary. "d" indicates a doublet due to C-F coupling.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Absolute Configuration
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. springernature.com This technique is particularly sensitive to the spatial arrangement of chromophores and can be used to determine the absolute configuration of a stereocenter. researchgate.net
For this compound, the aromatic fluorophenyl group acts as the primary chromophore. The interaction of this chromophore with the chiral pyrrolidine ring gives rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the spectrum can be correlated with the (S) configuration at the C2 position. This is often achieved by comparing the experimental spectrum with theoretical spectra calculated using quantum chemical methods for both the (S) and (R) enantiomers. A match between the experimental and the calculated spectrum for the (S)-isomer would confirm the absolute configuration. Vibrational Circular Dichroism (VCD), which operates in the infrared region, can also provide detailed conformational information in solution. cas.cz
Mass Spectrometry (MS) for Reaction Progress Monitoring and Product Confirmation
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. In the context of synthesizing this compound, MS can be used to monitor the progress of the reaction by detecting the disappearance of reactants and the appearance of the product's molecular ion peak.
Upon confirmation of the product, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental formula. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers structural information. For 2-benzylpyrrolidine (B112527) derivatives, a characteristic fragmentation pathway involves the cleavage of the C-C bond alpha to the nitrogen atom, leading to the loss of the benzyl (B1604629) group or formation of a stable tropylium (B1234903) ion (m/z 91, or 109 for a fluorobenzyl fragment). scielo.org.mx Another common fragmentation is the loss of the pyrrolidine ring itself. researchgate.net
Table 2: Expected Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Fragmentation Pathway |
|---|---|---|
| 179 | [M]⁺ | Molecular Ion (if using EI) |
| 180 | [M+H]⁺ | Protonated Molecular Ion (if using ESI/CI) |
| 109 | [C₇H₆F]⁺ | Fluorotropylium ion from cleavage of the C2-benzylic C bond |
| 70 | [C₄H₈N]⁺ | Pyrrolidinyl fragment after benzylic cleavage |
Note: M = Molecular Weight (179.23 g/mol ). EI = Electron Ionization, ESI = Electrospray Ionization, CI = Chemical Ionization.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration and three-dimensional structure of a crystalline solid. mdpi.com By diffracting X-rays off a single crystal of a suitable salt or derivative of this compound, a precise map of electron density can be generated, revealing the exact positions of all atoms in the crystal lattice.
This technique unambiguously confirms the (S) configuration of the chiral center. Furthermore, it provides detailed information on bond lengths, bond angles, and torsion angles in the solid state. researchgate.netmdpi.com The data also reveals the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the fluorophenylmethyl substituent. Intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing can also be analyzed. mdpi.com Although a crystal structure for the title compound is not publicly available, analysis of related structures, such as nickel(II) complexes of (S)-1-benzylpyrrolidine derivatives, demonstrates the power of this technique in defining pseudo-square-planar coordination geometries and intramolecular hydrogen bonding. researchgate.net
Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS, Dynamic HPLC)
Chromatographic methods are essential for assessing the chemical and enantiomeric purity of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers and determining the enantiomeric excess (e.e.). researchgate.netnih.gov A racemic mixture of 2-[(4-fluorophenyl)methyl]pyrrolidine would be injected onto a chiral stationary phase (CSP). The differential interaction of the (S) and (R) enantiomers with the chiral environment of the column leads to different retention times, allowing for their separation and quantification. sigmaaldrich.com Polysaccharide-based columns are frequently used for this purpose. nih.gov The e.e. is calculated from the relative peak areas of the two enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for purity analysis, often after derivatization of the amine with a suitable reagent to improve volatility and chromatographic performance.
Dynamic HPLC can be used to study the kinetics of enantiomerization if a process for interconversion exists under specific conditions.
Table 3: Representative Chiral HPLC Method Parameters for Pyrrolidine Enantiomer Separation
| Parameter | Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak®) |
| Mobile Phase | Typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV detector (monitoring the aromatic ring absorbance, ~254 nm) |
| Temperature | Controlled, often ambient or slightly elevated (e.g., 25-40 °C) |
Note: These are general parameters; specific conditions must be optimized for the target compound.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Characterization
For this compound, the FT-IR spectrum would show characteristic absorption bands for:
N-H stretching: A moderate band around 3300-3400 cm⁻¹ for the secondary amine.
C-H stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds of the pyrrolidine and benzylic groups, and just above 3000 cm⁻¹ for the aromatic C-H bonds.
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
C-F stretching: A strong, characteristic band in the 1100-1250 cm⁻¹ region.
C-N stretching: Found in the 1020-1250 cm⁻¹ range.
The FT-Raman spectrum would also show these vibrations, but with different relative intensities. Notably, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. nih.gov Comparing the experimental spectra with those calculated using theoretical methods can aid in the definitive assignment of vibrational modes. nih.gov
Table 4: Key Expected FT-IR and FT-Raman Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) |
|---|---|---|
| N-H Stretch | 3300 - 3400 | FT-IR (Medium) |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR (Medium), Raman (Strong) |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR (Strong), Raman (Strong) |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR (Medium-Strong), Raman (Strong) |
| C-F Stretch | 1100 - 1250 | FT-IR (Strong) |
| C-N Stretch | 1020 - 1250 | FT-IR (Medium) |
Note: These are general ranges and intensities may vary.
Future Directions and Emerging Research Areas
Sustainable and Green Chemistry Approaches in Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of (2S)-2-[(4-fluorophenyl)methyl]pyrrolidine and its analogues presents numerous opportunities for the incorporation of more sustainable practices. Future research will likely focus on several key areas:
Eco-friendly Solvents and Reagents: A primary goal is to replace hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are commonly used in traditional organic synthesis, with greener alternatives. csbio.com Research into benign solvent systems, such as binary mixtures of DMSO with 2-Me-THF, is showing promise in various synthetic applications, including solid-phase peptide synthesis (SPPS), and could be adapted for the synthesis of pyrrolidine (B122466) derivatives. csbio.com
Catalysis: The development and utilization of novel catalysts can lead to more efficient and selective reactions. This includes the use of nano-magnetic bio-organocatalysts, which can be derived from industrial waste materials like red mud, offering a dual benefit of waste valorization and sustainable catalysis. nih.gov Such catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. nih.gov
Atom Economy: Synthetic routes will be redesigned to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. This involves exploring novel reaction pathways that are more atom-economical than traditional methods.
| Green Chemistry Principle | Application in Synthesis of this compound | Potential Impact |
| Use of Renewable Feedstocks | Investigating bio-based starting materials for the pyrrolidine ring. | Reduced reliance on petrochemicals. |
| Catalytic Reagents | Employing reusable solid-supported catalysts or biocatalysts. | Increased reaction efficiency, easier purification. |
| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with benign alternatives like ionic liquids or supercritical fluids. | Reduced environmental pollution and worker exposure. |
| Energy Efficiency | Utilizing microwave-assisted or ultrasound-promoted reactions. | Faster reaction times and lower energy consumption. |
Integration with Flow Chemistry and Automated Synthesis
Continuous flow chemistry and automated synthesis platforms are revolutionizing the way small molecules are produced, offering advantages in terms of safety, scalability, and efficiency. europa.eu For this compound, these technologies hold significant potential:
Enhanced Safety and Control: Many reactions, particularly those that are highly exothermic, can be performed more safely in flow reactors due to the high surface-area-to-volume ratio, which allows for efficient heat dissipation. europa.eu
Rapid Reaction Optimization: Automated flow systems allow for the rapid screening of reaction parameters such as temperature, pressure, and reagent stoichiometry, significantly accelerating the optimization process.
On-demand Synthesis: The ability to produce compounds on demand reduces the need for large-scale storage of potentially hazardous materials and allows for the rapid synthesis of derivatives for biological screening. chemrxiv.org An automated synthesizer could perform multi-step reactions, including couplings and deprotections, in a fraction of the time required for traditional batch synthesis. chemrxiv.org
| Technology | Application to this compound | Advantages |
| Flow Chemistry | Continuous synthesis of the pyrrolidine core and subsequent functionalization. | Improved heat and mass transfer, enhanced safety for hazardous reactions, ease of scalability. europa.eu |
| Automated Synthesis | High-throughput synthesis of a library of derivatives for SAR studies. | Increased speed and efficiency, reduced manual labor, and improved reproducibility. chemrxiv.orgresearchgate.net |
| In-line Purification | Integration of purification steps (e.g., using scavenger resins) within the flow system. | Reduced workup time and solvent consumption. mdpi.com |
Chemoinformatic and Machine Learning Applications in Design and SAR Prediction
The integration of computational tools, including chemoinformatics and machine learning (ML), is becoming indispensable in modern drug discovery. mdpi.com These approaches can significantly de-risk and accelerate the development of new drugs based on the this compound scaffold.
Predictive Modeling: ML algorithms can be trained on existing datasets of pyrrolidine derivatives to build models that can predict biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel, unsynthesized compounds. nih.govmdpi.com This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates.
De Novo Drug Design: Generative AI models can design novel molecules from scratch that are predicted to have high affinity for a specific biological target and possess desirable drug-like properties. arxiv.org These models can explore a vast chemical space to identify novel derivatives of this compound with potentially improved efficacy and safety profiles.
Structure-Activity Relationship (SAR) Analysis: Chemoinformatic tools can help to elucidate complex SARs within a series of compounds, identifying the key structural features that contribute to biological activity. This knowledge can then be used to guide the design of more potent and selective analogues.
| Computational Approach | Application in this compound Research | Expected Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity of new derivatives based on their molecular descriptors. plos.org | Prioritization of synthetic targets with a higher probability of success. |
| Machine Learning for ADMET Prediction | Using ML models to forecast the pharmacokinetic and toxicity profiles of virtual compounds. nih.gov | Early identification and elimination of candidates with unfavorable ADMET properties. |
| Generative AI | Designing novel pyrrolidine-based compounds with optimized properties for a specific biological target. arxiv.org | Expansion of the chemical space around the core scaffold with innovative and patentable structures. |
Exploration of Novel Biological Targets through Molecular Docking and SAR
While the pyrrolidine scaffold is present in a number of approved drugs and clinical candidates, the full therapeutic potential of this compound is yet to be unlocked. Molecular docking and further SAR studies will be crucial in identifying and validating novel biological targets.
Virtual Screening: Molecular docking can be used to screen large compound libraries against the three-dimensional structures of various biological targets, such as enzymes and receptors. This can identify potential new targets for which this compound may have a high binding affinity.
Binding Mode Analysis: For identified targets, docking studies can predict the binding mode of the compound, highlighting key interactions with amino acid residues in the active site. scispace.com This information is invaluable for guiding the design of more potent and selective inhibitors.
Expanding Therapeutic Indications: By exploring a wide range of biological targets, research may uncover new therapeutic applications for derivatives of this compound beyond their initial intended use. For instance, pyrrolidine derivatives have been investigated as inhibitors of targets as diverse as dipeptidyl peptidase-4 (DPP-4), murine double minute 2 (MDM2), and penicillin-binding proteins (PBPs). nih.govacs.orgnih.gov
| Biological Target Class | Example | Relevance to this compound |
| Protein-Protein Interactions | MDM2-p53 | Pyrrolidine-based compounds have shown promise as inhibitors of this interaction, with potential applications in cancer therapy. scispace.comacs.orgnih.gov |
| Enzymes | Dipeptidyl Peptidase-4 (DPP-4) | Fluorinated pyrrolidine derivatives have been developed as potent DPP-4 inhibitors for the treatment of type 2 diabetes. nih.gov |
| Bacterial Proteins | Penicillin-Binding Protein 3 (PBP3) | Pyrrolidine-2,3-diones have been identified as novel inhibitors of P. aeruginosa PBP3, suggesting a potential role in combating antibiotic resistance. nih.gov |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A deeper understanding of reaction kinetics and mechanisms is essential for optimizing synthetic processes. The use of advanced spectroscopic probes for real-time, in-situ monitoring of reactions is a rapidly growing area.
Process Analytical Technology (PAT): Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can be integrated into reaction vessels or flow reactors to provide real-time data on the concentrations of reactants, intermediates, and products. rsc.orgshimadzu.commagritek.com
Kinetic and Mechanistic Insights: Real-time monitoring allows for the detailed study of reaction kinetics, helping to elucidate reaction mechanisms and identify rate-limiting steps. This information can be used to optimize reaction conditions for improved yield and purity. nih.gov
Improved Process Control: In a manufacturing setting, real-time monitoring enables tighter control over the reaction, ensuring consistent product quality and allowing for immediate intervention in case of any deviations.
| Spectroscopic Technique | Application in the Synthesis of this compound | Data Obtained |
| In-situ NMR Spectroscopy | Monitoring the progress of key synthetic steps, such as the formation of the pyrrolidine ring or the introduction of the fluorophenylmethyl group. rsc.orgmagritek.com | Real-time concentrations of reactants, intermediates, and products; reaction kinetics. |
| Probe Electrospray Ionization Mass Spectrometry (PESI-MS) | Rapidly tracking the formation of the desired product and any byproducts during the reaction. shimadzu.com | Molecular weight information of reaction components, allowing for the identification of species present in the reaction mixture. |
| Raman Spectroscopy | Non-invasive monitoring of reaction progress by tracking changes in vibrational modes of the molecules involved. | Information on the conversion of functional groups and the formation of new chemical bonds. |
Q & A
Q. What are the recommended synthetic routes for (2S)-2-[(4-fluorophenyl)methyl]pyrrolidine to ensure high enantiomeric purity?
Methodological Answer: The compound can be synthesized via chiral induction using enantiopure starting materials or catalysts. For example:
- Chiral Pool Strategy : Use (R)-(+)-α,α-diphenylprolinol as a chiral precursor, followed by fluorophenylmethylation. This approach achieved 99% yield in analogous pyrrolidine derivatives .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., palladium) with chiral ligands to control stereochemistry during alkylation or cross-coupling steps.
- Purification : Use recrystallization with chiral resolving agents or preparative chiral HPLC to isolate the (2S)-enantiomer .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR can confirm the fluorophenyl substitution pattern and pyrrolidine ring conformation. For example, coupling constants (e.g., J = 8–10 Hz for vicinal protons) help assign stereochemistry .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for fluorinated analogs.
- X-ray Crystallography : Resolve absolute configuration and bond angles, as demonstrated for structurally similar fluorophenyl-pyrrolidine derivatives .
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (H315, H319) .
- Storage : Store under inert gas (argon) at –20°C to prevent oxidation or hydrolysis of the pyrrolidine ring .
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for disposal of fluorinated organics .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model binding to serine proteases or GPCRs. For example, fluorophenyl-pyrrolidine analogs showed inhibitory activity against serine proteases via hydrophobic interactions and hydrogen bonding .
- MD Simulations : Analyze conformational stability of the pyrrolidine ring in aqueous vs. lipid environments to predict membrane permeability.
- QSAR Modeling : Corporate substituent effects (e.g., fluorine’s electronegativity) to optimize bioactivity .
Q. How do researchers resolve contradictions between spectroscopic data and computational predictions?
Methodological Answer:
- Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian09). Discrepancies in ring puckering or fluorine’s anisotropic effects may require revisiting computational parameters .
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility not captured in static computational models .
- Crystallographic Refinement : Re-analyze X-ray data (e.g., torsion angles like O1B–C1B–C2B–C7B = –171.09°) to validate stereochemical assignments .
Q. What strategies are used to assess the compound’s potential as a chiral catalyst or ligand?
Methodological Answer:
- Chiral Derivatization : React with enantiopure acids (e.g., Mosher’s acid) and analyze via 19F NMR to confirm enantiomeric excess .
- Catalytic Screening : Test in asymmetric reactions (e.g., Michael additions) and monitor enantioselectivity using chiral GC or HPLC.
- Ligand Design : Modify the pyrrolidine ring’s substituents (e.g., diphenylphosphino groups) to enhance metal coordination, as seen in analogous ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
